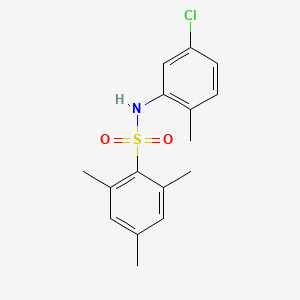
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide, also known as CTB or Chlorothiazide, is a sulfonamide diuretic drug that is commonly used in the treatment of hypertension and edema. This compound was first synthesized in the 1950s and has since been extensively studied for its therapeutic properties.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidneys. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in an increase in their excretion in the urine. This process ultimately leads to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure. This compound has also been shown to increase the excretion of potassium in the urine, which can lead to hypokalemia in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its well-established diuretic properties. This compound has been extensively studied and its mechanism of action is well understood, making it a reliable tool for investigating the renal system. However, one limitation of using this compound is its potential to cause hypokalemia in some patients, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research involving N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound in the treatment of heart failure. This compound has been shown to decrease blood volume and blood pressure, which may be beneficial in patients with heart failure. Another area of interest is the development of new diuretic drugs that have fewer side effects than this compound, such as hypokalemia. Finally, there is a need for further research investigating the long-term effects of this compound on the renal system and other organs in the body.
Synthesemethoden
The synthesis of N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research for its diuretic properties. It has been shown to increase the excretion of sodium and water in the kidneys, leading to a decrease in blood volume and blood pressure. This compound has also been used in studies investigating the role of the renin-angiotensin-aldosterone system in hypertension and heart failure.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-10-7-12(3)16(13(4)8-10)21(19,20)18-15-9-14(17)6-5-11(15)2/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYGZZQAPMNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)